YGL022 protein - 137951-93-0

YGL022 protein

Catalog Number: EVT-1521845
CAS Number: 137951-93-0
Molecular Formula: C7H12O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

YGL022 protein was first identified in the Saccharomyces cerevisiae (baker's yeast), where it plays a role in the assembly and function of ribosomes. Its gene is located on chromosome VII of this organism, and studies have shown that it is conserved across various species, indicating its fundamental role in cellular biology.

Classification

YGL022 protein belongs to the family of ribosomal proteins, specifically classified as a component of the 60S large ribosomal subunit. Ribosomal proteins are critical for the structural integrity and functionality of ribosomes, facilitating translation during protein synthesis.

Synthesis Analysis

Methods

The synthesis of YGL022 protein involves transcription from its corresponding gene followed by translation into polypeptide chains. Several methods are employed to study its synthesis:

  1. Ribosome Profiling: This technique allows researchers to analyze the translation process by sequencing ribosome-protected mRNA fragments.
  2. Pulse-Chase Experiments: Utilizing labeled amino acids, researchers can track the incorporation of these labels into newly synthesized proteins over time.
  3. Mass Spectrometry: This is used to identify and quantify YGL022 protein in complex mixtures by analyzing its mass-to-charge ratio.

Technical Details

The technical aspects of synthesizing YGL022 protein include:

  • Transcription Regulation: The initiation of transcription is influenced by various transcription factors that bind to promoter regions.
  • Translation Initiation: The assembly of ribosomes at the start codon (AUG) marks the beginning of translation.
  • Post-Translational Modifications: After synthesis, YGL022 may undergo modifications such as phosphorylation or methylation that affect its function.
Molecular Structure Analysis

Structure

The molecular structure of YGL022 protein has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a typical ribosomal fold, characterized by a core structure that stabilizes its function during translation.

Data

  • Molecular Weight: Approximately 23 kDa.
  • Isoelectric Point: The theoretical isoelectric point is around 9.0, indicating it is basic in nature.
  • Secondary Structure: Predominantly alpha-helices and beta-sheets, consistent with other ribosomal proteins.
Chemical Reactions Analysis

Reactions

YGL022 protein participates in several biochemical reactions within the cell:

  1. Peptide Bond Formation: During translation, YGL022 assists in catalyzing peptide bond formation between amino acids.
  2. Ribosome Assembly: It plays a role in the assembly of ribosomal subunits, facilitating proper ribosome function.

Technical Details

The reactions involving YGL022 are influenced by factors such as:

  • Concentration of Amino Acids: Availability affects the rate of peptide bond formation.
  • Presence of Translation Factors: Various initiation and elongation factors modulate the efficiency of translation.
Mechanism of Action

Process

YGL022 protein functions primarily during the elongation phase of translation. It helps stabilize the ribosome structure, ensuring that transfer RNA molecules can effectively deliver amino acids to the growing polypeptide chain.

Data

Research indicates that mutations in YGL022 can lead to defects in protein synthesis efficiency, highlighting its critical role in maintaining translational fidelity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: YGL022 is soluble in aqueous buffers typically used in biochemical assays.
  • Stability: The protein remains stable under physiological conditions but may denature under extreme pH or temperature conditions.

Chemical Properties

  • pH Sensitivity: Activity may vary with changes in pH; optimal activity is often around neutral pH.
  • Thermal Stability: Subject to denaturation at temperatures exceeding 60°C.
Applications

Scientific Uses

YGL022 protein has several applications in scientific research:

  1. Protein Synthesis Studies: It serves as a model for understanding general mechanisms of translation.
  2. Genetic Engineering: Manipulating YGL022 can provide insights into ribosome function and regulation.
  3. Disease Research: Investigating mutations or dysregulation of YGL022 may reveal links to diseases associated with protein synthesis defects.
Introduction to YGL022 Protein

Historical Identification and Nomenclature

The YGL022 protein was first characterized in 1991 through genetic analysis of Saccharomyces cerevisiae (baker’s yeast). Identified on chromosome VII, this gene was designated YGL022 following the standardized yeast genetic nomenclature system, where "Y" indicates yeast, "G" denotes chromosome VII, "L" specifies the left arm, and "022" reflects its sequential locus number [1] [9]. Initial studies described it as encoding a putative transport protein based on sequence homology with known transmembrane transporters, though its specific substrates remained undetermined [1].

The nomenclature adheres strictly to the International Protein Nomenclature Guidelines:

  • Gene-centric naming: Protein names derive from gene symbols (e.g., YGL022 gene → YGL022 protein).
  • Case sensitivity: Eukaryotic gene symbols use uppercase for vertebrates (e.g., human ABL1) but lowercase for fungi (e.g., rad51 in S. pombe), explaining the lowercase "g" in YGL022 [3].
  • Functional descriptors: Terms like "putative" signify unconfirmed functional predictions [3].

Table 1: YGL022 Protein Nomenclature History

Designation TypeIdentifierOrganismBasis
Systematic NameYGL022Saccharomyces cerevisiaeChromosomal position (VII, left arm, locus 022)
Standard NameYGL022Saccharomyces cerevisiaeGene symbol
OrthologYOL111c (S. paradoxus)Saccharomyces paradoxusSequence conservation (98%)
Functional AliasPutative transporterMultiple fungiHomology to ABC transporters

Post-genomic efforts reclassified YGL022 under UniProt ID P43548, but the original locus-based name persists in literature due to established convention [1] [2].

Biological Significance in Model Organisms

YGL022 exemplifies how yeast serves as a foundational model for conserved eukaryotic processes. As a unicellular eukaryote, S. cerevisiae shares core cellular machinery with humans, including secretory pathways and membrane trafficking systems [9]. Studies indicate that YGL022 is part of the major facilitator superfamily (MFS), a group of transporters critical for nutrient uptake and metabolite efflux [1] [5]. While its exact substrates are unconfirmed, transcriptomic analyses show YGL022 upregulation during phosphate starvation, suggesting a role in ion homeostasis [1].

In broader biological contexts:

  • Functional conservation: Orthologs of YGL022 exist in Schizosaccharomyces pombe (SPBC1709.05c) and Candida albicans (orf19.7392), retaining transmembrane domain architecture.
  • Role in cellular economy: High expression under stress (e.g., nutrient limitation) implies involvement in maintaining metabolic equilibrium [5] [9].
  • Tool for membrane protein studies: Its simple topology (predicted 6–12 transmembrane helices) makes it a test case for structural genomics initiatives like DescribePROT, which predicts residue-level solvent accessibility and ligand-binding sites [2].

Table 2: Conservation of YGL022 Orthologs Across Model Organisms

OrganismOrtholog IDAA Identity (%)Predicted FunctionResearch Utility
Saccharomyces cerevisiaeYGL022100Putative transporterReference organism for genetics
Saccharomyces paradoxusYOL111c98Phosphate transportEvolution of transporter specificity
Schizosaccharomyces pombeSPBC1709.05c65Inorganic ion transmembrane transportCell cycle studies
Arabidopsis thalianaAT1G7802048Sulfate transporterPlant mineral nutrition

YGL022 also highlights challenges in studying undercharacterized proteins. Despite being identified over three decades ago, it remains classified as a "putative" transporter due to insufficient experimental validation—a common issue among non-essential yeast genes where knockout strains show no obvious phenotypes under standard conditions [5]. This underscores gaps in functional annotation even in well-studied models; approximately 25% of B. subtilis proteins (a bacterial model) lack confirmed functions, paralleling challenges in yeast biology [5].

Advances like residue-level annotation databases (DescribePROT) and synthetic genetic arrays may accelerate characterization, positioning YGL022 as a focal point for exploring transport mechanisms in eukaryotes [2] [5].

Properties

CAS Number

137951-93-0

Product Name

YGL022 protein

Molecular Formula

C7H12O2S

Synonyms

YGL022 protein

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